molecular formula C8H16N2O B1604096 N-Cyclopentyl-2-(methylamino)acetamide CAS No. 1016730-87-2

N-Cyclopentyl-2-(methylamino)acetamide

Cat. No. B1604096
CAS RN: 1016730-87-2
M. Wt: 156.23 g/mol
InChI Key: XEYXCLMCOLCHHU-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-(methylamino)acetamide is a chemical compound with the linear formula C8H16O1N2 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of N-Cyclopentyl-2-(methylamino)acetamide is represented by the linear formula C8H16O1N2 . The SMILES string representation is CNCC(=O)NC1CCCC1 .


Physical And Chemical Properties Analysis

N-Cyclopentyl-2-(methylamino)acetamide is a solid at room temperature . Its molecular weight is 156.23 .

Scientific Research Applications

Chemical Reactions and Derivatives

N-Cyclopentyl-2-(methylamino)acetamide has been explored in various chemical reactions. For example, Macháček et al. (1986) studied the formation of a spiro-Meisenheimer adduct involving a similar compound, showcasing its potential in complex chemical syntheses (Macháček, Hassanien, & Štěrba, 1986). Similarly, Mossi et al. (1992) investigated the cyclopalladation of aniline derivatives related to N-Cyclopentyl-2-(methylamino)acetamide, indicating its relevance in the formation of metal complexes (Mossi, Klaus, & Rys, 1992).

Synthetic Applications

Norimine et al. (1998) demonstrated the enantio- and diastereoselective synthesis of a compound structurally similar to N-Cyclopentyl-2-(methylamino)acetamide, underlining its importance in the field of synthetic chemistry, particularly in creating stereoselective compounds (Norimine, Hayashi, Tanaka, & Suemune, 1998).

Biological Effects and Applications

Kennedy (2001) provided an extensive update on the biological effects of acetamide and its derivatives. Although not directly focusing on N-Cyclopentyl-2-(methylamino)acetamide, this study helps understand the biological implications of similar compounds (Kennedy, 2001).

Methodological Innovations

Peng et al. (2009) developed an efficient method for N-monomethylation of primary aryl amines, a process that could be relevant for modifying compounds like N-Cyclopentyl-2-(methylamino)acetamide (Peng, Liu, Tang, Cai, & Pike, 2009).

Structural and Computational Studies

The computational study by Chong (2017) on the electron spectra of acetamide and N-methylformamide provides insights into the electronic properties of compounds related to N-Cyclopentyl-2-(methylamino)acetamide (Chong, 2017).

ConclusionsThe scientific research applications of N-Cyclopentyl-2-(methylamino)acetamide span a broad spectrum, from chemical reactions and synthetic applications to biological effects and method

Detailed Information on the Scientific Research Applications of N-Cyclopentyl-2-(methylamino)acetamide

Chemical Reactions and Derivatives

  • Cyclopalladation of Aniline Derivatives : Studies like that of Mossi et al. (1992) investigated the cyclopalladation of aniline derivatives, closely related to N-Cyclopentyl-2-(methylamino)acetamide. These processes are significant for forming metal complexes (Mossi, Klaus, & Rys, 1992).

  • Formation of Spiro-Meisenheimer Adduct : Macháček et al. (1986) explored the formation of a spiro-Meisenheimer adduct of a compound structurally similar to N-Cyclopentyl-2-(methylamino)acetamide, highlighting its potential in specialized chemical syntheses (Macháček, Hassanien, & Štěrba, 1986).

Synthetic Applications

  • Enantio- and Diastereoselective Synthesis : Norimine et al. (1998) demonstrated the synthesis of a compound related to N-Cyclopentyl-2-(methylamino)acetamide, emphasizing its importance in creating stereoselective compounds (Norimine, Hayashi, Tanaka, & Suemune, 1998).

  • N-Monomethylation of Primary Aryl Amines : Peng et al. (2009) developed an efficient method for N-monomethylation of primary aryl amines, a process relevant for modifying compounds like N-Cyclopentyl-2-(methylamino)acetamide (Peng, Liu, Tang, Cai, & Pike, 2009).

Biological Effects and Applications

  • Review of Biological Effects : Kennedy (2001) offered an extensive review of the toxicology of acetamide and its derivatives, providing context for understanding the biological implications of compounds like N-Cyclopentyl-2-(methylamino)acetamide (Kennedy, 2001).

Safety and Hazards

N-Cyclopentyl-2-(methylamino)acetamide is classified as an eye irritant (Eye Irrit. 2) and skin sensitizer (Skin Sens. 1) . The precautionary statements associated with this compound include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P333 + P313 (If skin irritation or rash occurs: Get medical advice/attention), P337 + P313 (If eye irritation persists: Get medical advice/attention), and P362 + P364 (Take off contaminated clothing and wash it before reuse) .

properties

IUPAC Name

N-cyclopentyl-2-(methylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-9-6-8(11)10-7-4-2-3-5-7/h7,9H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYXCLMCOLCHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640762
Record name N-Cyclopentyl-N~2~-methylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1016730-87-2
Record name N-Cyclopentyl-N~2~-methylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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